2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is an organic compound that features a bromophenyl group, a pyrazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring, followed by acylation with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(3-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol: Similar structure with a hydroxyl group instead of an acetamide moiety.
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
2-bromo-4’-methylpropiophenone: Similar bromophenyl and methylphenyl groups but lacks the pyrazole and acetamide functionalities.
Uniqueness
2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is unique due to its combination of a bromophenyl group, a pyrazolyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
491830-78-5 |
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Molecular Formula |
C19H18BrN3O |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18BrN3O/c1-14-2-4-16(5-3-14)13-23-11-10-18(22-23)21-19(24)12-15-6-8-17(20)9-7-15/h2-11H,12-13H2,1H3,(H,21,22,24) |
InChI Key |
ZNFYAUWCGJSPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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